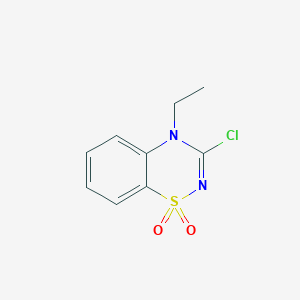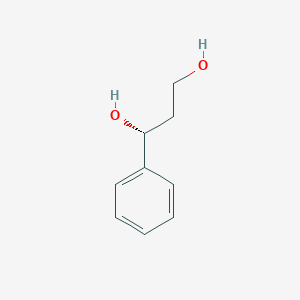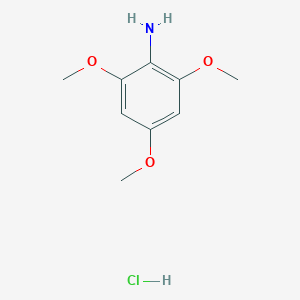
2,4,6-trimethoxyaniline Hydrochloride
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2,4,6-trimethoxyaniline often involves complex reactions that yield structurally diverse molecules. For instance, Tanaka et al. (2006) developed a rhodium-catalyzed enantioselective intermolecular [2+2+2] cycloaddition for the synthesis of axially chiral anilides, highlighting the intricate methods used to synthesize related aniline derivatives (Tanaka, Takeishi, & Noguchi, 2006). Such methods underscore the complexity and precision required in the synthesis of trimethoxyaniline compounds.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of 2,4,6-trimethoxyaniline hydrochloride. Studies often utilize X-ray crystallography, NMR spectroscopy, and other analytical techniques to elucidate the molecular structure. For example, Ito et al. (2002) achieved the synthesis of oligo(N-phenyl-m-aniline)s, revealing their U-shaped structure through X-ray analysis (Ito et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving 2,4,6-trimethoxyaniline hydrochloride are diverse, ranging from simple substitution reactions to more complex cycloadditions. The reactivity is influenced by the electron-donating methoxy groups, which can direct electrophilic substitutions and participate in nucleophilic reactions. Morar et al. (2018) explored the synthesis and supramolecular behavior of dendritic melamines using components similar to trimethoxyaniline, demonstrating the compound's versatility in forming complex architectures (Morar et al., 2018).
Physical Properties Analysis
The physical properties of 2,4,6-trimethoxyaniline hydrochloride, such as solubility, melting point, and crystallinity, are crucial for its application in material science and organic synthesis. These properties are often tailored through molecular design and synthesis, as demonstrated in the synthesis and characterization studies by Jin (2011), who explored key intermediates for organic materials (Jin, 2011).
Chemical Properties Analysis
The chemical properties of 2,4,6-trimethoxyaniline hydrochloride, including its reactivity, stability, and interaction with other molecules, are fundamental to its use in chemistry. Studies like those by Dodd and Huang (2007) provide insight into how trimethoxybenzyl moieties react with halogens, offering a glimpse into the compound's chemical behavior (Dodd & Huang, 2007).
科学的研究の応用
Protecting Group in Synthetic Chemistry
- Si-2,4,6-Trimethoxyphenyl Moiety as a Protecting Group : It has been demonstrated that the Si-2,4,6-trimethoxyphenyl (Si-2,4,6-TMOP) moiety can be an effective protecting group in synthetic organosilicon chemistry. This was illustrated in a novel multistep synthesis of rac-sila-venlafaxine, starting from 1,1-dichloro-1-silacyclohexane (Daiß, Penka, Burschka, & Tacke, 2004).
Hydrophilic and Hydrophobic Interactions
- 2,4,6-Trimethylpyridine-Water System Interactions : Research on the system of 2,4,6-trimethylpyridine and water reveals mixed hydrophobic-hydrophilic nature, indicating important implications for understanding the behavior of similar compounds in aqueous solutions (Marczak & Banaś, 2001).
Pharmaceutical Applications
- Effects of Antimetic Drugs on Enzymes : Although outside the specific scope of 2,4,6-trimethoxyaniline Hydrochloride, related research includes the effects of antiemetic drugs on enzymes like glucose-6-phosphate dehydrogenase (G6PD) and antioxidant enzymes, providing insights into how similar compounds might interact with biological systems (Ozmen & Küfrevioğlu, 2004).
Environmental Chemistry
- Photooxygenation Inhibition by Trimethylphenol : Studies on 2,4,6-trimethylphenol's role in inhibiting humic substances-mediated photooxygenation of furfuryl alcohol highlight the potential environmental applications of similar compounds (Halladja et al., 2007).
Material Science
- Surface Modification in Membrane Distillation : Surface treatments utilizing compounds similar to 2,4,6-trimethoxyaniline Hydrochloride have been evaluated for making ceramic membranes hydrophobic, suitable for direct contact membrane distillation (Hendren, Brant, & Wiesner, 2009).
Organic Materials and Polymers
- Synthesis and Polymerization of Imide Oligomers : The synthesis of aromatic amine end-capping agents, like 4-(trifluorovinyloxy)aniline, for producing imide trimers, is relevant to the chemistry of 2,4,6-trimethoxyaniline Hydrochloride (Choi & Harris, 2000).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
- Precautionary Statements : P501 (Dispose of contents/container in accordance with local/regional/national/international regulations), P270 (Do not eat, drink, or smoke when using this product), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)
将来の方向性
Future research should focus on:
- Elucidating the complete synthetic pathway for 2,4,6-trimethoxyaniline hydrochloride.
- Investigating its pharmacological properties and potential therapeutic applications.
- Assessing its stability under various conditions.
Please note that the information provided here is based on available data, and further scientific exploration is essential for a comprehensive understanding of this compound.
特性
IUPAC Name |
2,4,6-trimethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;/h4-5H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHAUEFIQOUKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377446 | |
| Record name | 2,4,6-trimethoxyaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethoxyaniline Hydrochloride | |
CAS RN |
102438-99-3 | |
| Record name | 2,4,6-trimethoxyaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxyaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



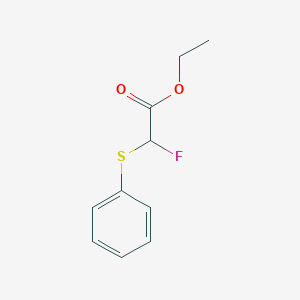
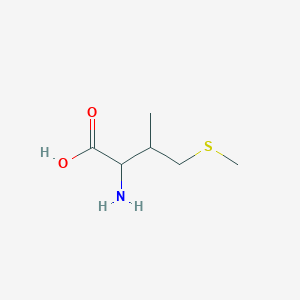

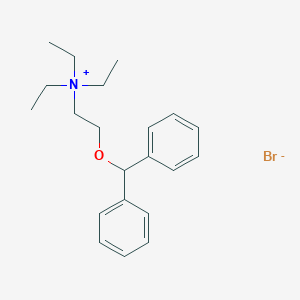
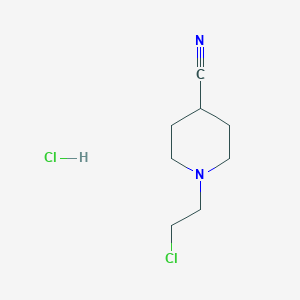
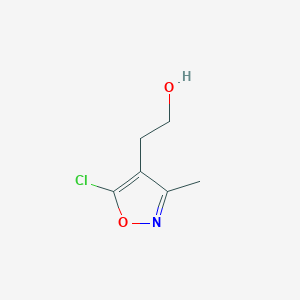
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)
